molecular formula C8H8BrClN2 B1522336 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-36-4

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1522336
CAS No.: 957120-36-4
M. Wt: 247.52 g/mol
InChI Key: XDXQVISKIZXMLN-UHFFFAOYSA-N
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Description

“8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for the synthesis of these compounds have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial step in the synthesis is the formation of an imine, which is the slowest step. This is followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Ionic Liquid Promoted Synthesis

Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, have been utilized to synthesize 3-aminoimidazo[1,2-a]pyridines effectively. This process stands out for its simplicity and the ability to separate and reuse the ionic liquid from the product, showcasing a sustainable approach in chemical synthesis. This highlights the role of ionic liquids in enhancing the synthesis of imidazo[1,2-a]pyridine derivatives (Shaabani, Soleimani, & Maleki, 2006).

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

The King method has been employed to synthesize imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines. A key aspect of this synthesis involves the formation of 8-bromoimidazo[1,2-c]pyrimidines by reacting 4-aminopyrimidines (without 5-position substituents) with methyl ketones and bromine. This method emphasizes the significance of bromoimidazo pyrimidine compounds in the synthesis of complex heterocyclic structures (Rogul'chenko, Mazur, & Kochergin, 1975).

Safety and Hazards

While specific safety and hazard information for “8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

Properties

IUPAC Name

8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQVISKIZXMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NC=CN12)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674310
Record name 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-36-4
Record name 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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